Biphenyl-2,2'-diyl bis(2,4-dinitrobenzoate)
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Overview
Description
Biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) is a complex organic compound characterized by the presence of two biphenyl groups linked through a central carbon atom, each substituted with two 2,4-dinitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) typically involves the reaction of biphenyl-2,2’-diyl with 2,4-dinitrobenzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can also be reduced to amines under suitable conditions.
Substitution: The aromatic rings in the biphenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro groups can yield nitroso derivatives, while reduction can produce amine derivatives. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) include:
- Biphenyl-2,2’-diyl bis(2,4-dinitrophenyl) ether
- Biphenyl-2,2’-diyl bis(2,4-dinitrobenzamide)
- Biphenyl-2,2’-diyl bis(2,4-dinitrobenzenesulfonate)
Uniqueness
What sets biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) apart from these similar compounds is its specific ester linkage and the presence of two 2,4-dinitrobenzoate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C26H14N4O12 |
---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
[2-[2-(2,4-dinitrobenzoyl)oxyphenyl]phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C26H14N4O12/c31-25(19-11-9-15(27(33)34)13-21(19)29(37)38)41-23-7-3-1-5-17(23)18-6-2-4-8-24(18)42-26(32)20-12-10-16(28(35)36)14-22(20)30(39)40/h1-14H |
InChI Key |
YXWKQHDZTITNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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